5-Amino-2-methyl-2-pentanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRGNSMVEPYXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108262-66-4 | |
| Record name | 5-amino-2-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Broader Context: Significance of Branched Amino Alcohols
Branched amino alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group and an amino (-NH2) group attached to a carbon backbone that features branching. This structural motif is a cornerstone in many areas of chemical science.
Building Blocks in Synthesis : Amino alcohols are crucial intermediates in organic synthesis. wmich.edu Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows them to be versatile precursors for the construction of more complex molecules, including a variety of heterocyclic compounds like oxazoles and oxazolines. wmich.edu The synthesis of 1,3-amino alcohols, in particular, is significant as this arrangement is found in numerous biologically active natural products and pharmaceuticals. nih.gov
Catalysis and Asymmetric Synthesis : Chiral amino alcohols are frequently employed as catalysts or chiral auxiliaries in asymmetric synthesis, a field dedicated to creating specific stereoisomers of molecules. diva-portal.org This is vital in the pharmaceutical industry, where the therapeutic effect of a drug can be dependent on its specific three-dimensional structure.
Biological and Industrial Relevance : Beyond the laboratory, branched-chain amino acids (BCAAs), the metabolic precursors to some branched alcohols, play fundamental roles in physiology, from protein synthesis to metabolic signaling. nih.govumk.pl The alcohols derived from them can influence the flavor and aroma profiles of fermented products. oup.com Furthermore, amino alcohols have applications as industrial solvents, polymer building blocks, and ingredients in cosmetics. researchgate.net
A Closer Look: Unique Structural Features and Chemical Properties
5-Amino-2-methyl-2-pentanol, with the molecular formula C6H15NO, possesses a unique architecture that dictates its chemical behavior and research relevance. nih.gov Its structure consists of a five-carbon pentanol (B124592) backbone with an amino group at the C5 position and both a methyl group and a hydroxyl group at the C2 position.
Key Structural Aspects:
Tertiary Alcohol : The hydroxyl group is attached to a tertiary carbon (the C2 carbon is bonded to three other carbon atoms). This steric hindrance around the alcohol group influences its reactivity, for instance, making it less susceptible to oxidation compared to primary or secondary alcohols.
Primary Amine : The amino group at the C5 position is a primary amine, meaning it is bonded to only one carbon atom. This makes it a potent nucleophile and a site for hydrogen bonding.
These features combined give this compound a balance of steric bulk and flexibility, which can be advantageous in applications like chiral synthesis or as a ligand in coordination chemistry. The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (amine and alcohol) contributes to its moderate hydrogen-bonding capacity. nih.gov
Chemical Properties and Reactivity:
The dual functionality of this compound allows it to undergo a range of chemical transformations, making it a valuable intermediate.
Reactions of the Amino Group : The primary amine can participate in nucleophilic substitution and condensation reactions. cymitquimica.com
Reactions of the Hydroxyl Group : The tertiary alcohol can be a target for various reactions, although its reactivity is modulated by steric hindrance.
Potential for Cyclization : The spatial arrangement of the amino and hydroxyl groups could potentially allow for intramolecular reactions to form heterocyclic structures.
Below is a table summarizing the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 46.3 Ų |
| Complexity | 61.5 |
| (Data sourced from PubChem CID 22735029) nih.govguidechem.com |
Research Trajectories: Past, Present, and Future
Established Synthetic Routes and Transformations
The traditional synthesis of this compound often involves multi-step processes that are well-documented in chemical literature. These routes typically begin with readily available starting materials and employ common organic transformations.
Reductive Amination Strategies
Reductive amination is a cornerstone method for synthesizing amines, including this compound. This process generally involves the reaction of a carbonyl compound with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the desired amine. organic-chemistry.org
One common approach is the reductive amination of derivatives of 2-methyl-2-pentanol. This strategy may involve the oxidation of the parent alcohol to a corresponding ketone or aldehyde, which then undergoes reductive amination. The use of protecting groups, such as Boc groups, can be employed to prevent unwanted side reactions during these transformations.
Catalytic hydrogenation is a key step in many reductive amination strategies. Noble metal catalysts like palladium and platinum are frequently used to facilitate the reduction of the imine intermediate under hydrogen pressure. While highly effective, these catalysts can sometimes lead to side reactions, such as the cleavage of the carbon-nitrogen bond or the removal of the hydroxyl group. google.com The choice of catalyst and reaction conditions is therefore crucial for maximizing the yield of this compound.
Amination of 2-Methyl-2-pentanol Derivatives
Reaction of 2-Methyl-2-pentanol with Nitrogen Sources (e.g., Ammonia, Amines)
A direct approach to synthesizing this compound involves the reaction of 2-methyl-2-pentanol with a nitrogen source like ammonia or other amines. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. The direct amination of alcohols is a desirable process from an atom economy perspective, as it reduces the number of synthetic steps.
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced synthetic techniques and green chemistry principles in the production of this compound and related compounds.
The development of novel catalysts is a key area of research. For example, bimetallic nanocatalysts, such as NiCo/Al2O3, have shown promise in the reductive amination of biomass-derived feedstocks to produce amino alcohols. sciopen.com These catalysts can offer improved activity, selectivity, and stability compared to traditional monometallic systems. sciopen.com
Utilization of Biomass-Derived Precursors
The shift towards green chemistry has spurred research into the production of chemicals from renewable resources. Biomass-derived platform molecules are increasingly recognized as viable starting materials for synthesizing amino alcohols. rsc.orgresearchgate.net For instance, diols obtained from the chemoenzymatic conversion of sugars can be transformed into aliphatic amino alcohols. rsc.org Another significant pathway involves the use of furfural, a derivative of lignocellulosic biomass. researchgate.net Furfural can be converted to 2-hydroxytetrahydropyran (B1345630) (2-HTHP), which serves as a direct precursor for the synthesis of 5-amino-1-pentanol (B144490) through reductive amination. researchgate.netacs.orgcjcatal.com While not a direct synthesis of this compound, this route highlights the potential of biomass-derived furans in producing related amino pentanols.
Furthermore, chitin (B13524), another abundant biopolymer, is a promising feedstock due to its inherent nitrogen content. hep.com.cn Hydrolysis of chitin and its derivative, chitosan, yields amino sugars like N-acetyl glucosamine (B1671600) and glucosamine, which can be further processed to produce smaller amino acids and amino alcohols. hep.com.cn The direct conversion of biomass-derived α-hydroxyl acids into α-amino acids also presents a promising avenue for producing precursors to amino alcohols. pnas.org
Development of Novel Catalytic Systems for Aminopentanol Synthesis
The efficiency and selectivity of amino alcohol synthesis are heavily reliant on the catalytic system employed. Both heterogeneous and homogeneous catalysts have been developed to facilitate these transformations, often under milder conditions than traditional methods.
Heterogeneous Catalysis (e.g., Ru/g-C3N4, Pt/ZrO2, Ni-Mg3AlOx, Ni/ZrO2)
Heterogeneous catalysts are favored for their ease of separation and recyclability, making them suitable for industrial applications. pnas.org Several supported metal catalysts have shown high efficacy in the synthesis of aminopentanols.
For the synthesis of 5-amino-1-pentanol from furfural-derived intermediates, various nickel-based catalysts have been investigated. Ni/ZrO₂ catalysts have demonstrated high yields (up to 90.8%) in the reductive amination of 2-HTHP under relatively mild conditions (80°C and 2 MPa H₂). cjcatal.com The support material plays a crucial role, with the selectivity for 5-amino-1-pentanol over Ni catalysts increasing in the order of MgO < SiO₂ < TiO₂ < Al₂O₃ < ZrO₂. mdpi.com
Hydrotalcite-derived Ni-Mg₃AlOx catalysts have also proven to be highly active and selective for the same reaction, achieving an 85% total yield of 5-amino-1-pentanol from dihydropyran. researchgate.netacs.org The performance of these catalysts is influenced by the nickel loading and the crystallite size of the active metal. acs.org Bimetallic catalysts, such as NiCo/Al₂O₃, have also been developed for the synthesis of 5-amino-1-pentanol from 2-hydroxytetrahydropyran. researchgate.net
In a different approach, a high-efficiency Pt/ZrO₂ catalyst was used for the hydrogenolysis of furfurylamine (B118560) to produce 5-amino-1-pentanol. researchgate.net Additionally, a Ru/g-C₃N₄ catalyst was found to be effective for the hydrogenation of 2-furonitrile (B73164) to furfurylamine, a precursor for the aminopentanol. researchgate.net
Interactive Data Table: Performance of Heterogeneous Catalysts in Aminopentanol Synthesis
| Catalyst | Precursor | Product | Yield | Conditions | Reference |
|---|---|---|---|---|---|
| Ni/ZrO₂ | 2-Hydroxytetrahydropyran | 5-Amino-1-pentanol | 90.8% | 80°C, 2 MPa H₂ | cjcatal.com |
| 40Ni-Mg₃AlOx | Dihydropyran | 5-Amino-1-pentanol | 85% | 60°C, 2 MPa H₂ | researchgate.netacs.org |
| Pt/ZrO₂ | Furfurylamine | 5-Amino-1-pentanol | - | - | researchgate.net |
| Ru/g-C₃N₄ | 2-Furonitrile | Furfurylamine | - | - | researchgate.net |
| NiCo/Al₂O₃ | 2-Hydroxytetrahydropyran | 5-Amino-1-pentanol | - | - | researchgate.net |
Homogeneous Catalysis
Homogeneous catalysis offers high activity and selectivity, although catalyst separation can be challenging. pnas.org In the context of amino alcohol synthesis, homogeneous systems have been employed, particularly in combination with heterogeneous catalysts in hybrid relay systems. rsc.org For example, the synthesis of 2,5-bis(aminomethyl)furan (B21128) from 5-(hydroxymethyl)furfural has been achieved using a combination of a homogeneous Ru system with a heterogeneous catalyst. researchgate.net While direct homogeneous catalytic synthesis of this compound is not extensively detailed in the provided sources, the principles of homogeneous catalysis are relevant to the broader field of amino alcohol production. For instance, the hydrogenation of CO₂ captured by amino acid-based solvents to produce formate (B1220265) and methanol (B129727) is a notable application of homogeneous catalysis. rsc.org
Strategic Application of Protecting Groups
In multi-step organic syntheses, protecting groups are crucial for preventing unwanted side reactions at sensitive functional groups. libretexts.org The amino group is particularly reactive and often requires protection during reactions involving other parts of the molecule. libretexts.org
A common strategy for protecting amino groups is the use of the tert-butoxycarbonyl (Boc) group. This can be introduced to shield the amine functionality while other chemical transformations are carried out. The Boc group is stable under many reaction conditions but can be readily removed when desired. For instance, in the synthesis of certain NEP-inhibitors, a nitrogen protecting group is employed on a pyrrolidin-2-one intermediate. google.com The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product.
Reaction Monitoring and Analytical Techniques in Synthesis
Careful monitoring of reaction progress is essential to optimize yields and minimize byproducts. Several analytical techniques are employed for this purpose.
Thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common methods for tracking the progress of laboratory-scale syntheses of amino alcohols. Benchtop NMR has emerged as a powerful tool for online reaction monitoring, allowing for real-time analysis of complex enzymatic cascade reactions without the need for deuterated solvents. researchgate.netmagritek.com This technique can detect reaction components in the low millimolar range and provides data that correlates well with offline methods like ultra-high-performance liquid chromatography (uHPLC). researchgate.net
High-performance liquid chromatography (HPLC) is another widely used technique for monitoring reactions and determining the purity and enantiomeric ratio of the products. frontiersin.orgnih.govacs.org For chiral amino alcohols, derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) allows for the separation and quantification of enantiomers. frontiersin.org
Considerations for Scalable and Industrial Production
The use of inexpensive and renewable biomass-derived feedstocks is a significant step towards sustainable industrial production. acs.org Catalytic processes are central to industrial synthesis, with a focus on developing robust and reusable catalysts to ensure high yield and purity while minimizing waste. For example, the hydrotalcite-based Ni-Mg₃AlOx catalyst for 5-amino-1-pentanol synthesis is noted for being inexpensive. acs.org The stability of a catalyst is also a critical factor for industrial viability; for instance, a 30Ni-Mg₃AlOx catalyst demonstrated good stability in a continuous flow reactor over a 90-hour period. acs.org Similarly, the Ni/ZrO₂ catalyst showed only a slight decrease in yield after 90 hours on-stream. cjcatal.com
Furthermore, simplifying purification processes is crucial for large-scale production. rsc.org The development of one-pot enzymatic procedures and efficient purification methods like solid-phase extraction can significantly improve the industrial feasibility of amino alcohol synthesis. nih.gov
Reactivity of the Primary Amino Group
The primary amino group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a base. This reactivity allows it to readily engage in reactions with a wide range of electrophilic compounds. The amino group can form hydrogen bonds, which influences the molecule's interactions and functions.
Nucleophilic Substitution Reactions (e.g., with alkyl halides, acyl chlorides)
The nucleophilic nature of the primary amino group allows it to participate in substitution reactions. It can react with electrophiles such as alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form new carbon-nitrogen bonds. This type of reactivity is fundamental to building more complex molecular architectures. For instance, related amino alcohols are known to undergo copper-catalyzed N-arylation with aryl iodides, a testament to the nucleophilicity of the amino group. lookchem.com
Formation of Substituted Amines and Amide Derivatives
As a direct result of its nucleophilic substitution reactivity, this compound can be converted into various substituted derivatives. Reaction with alkyl halides leads to the formation of secondary or tertiary amines, while reaction with acyl chlorides or acid anhydrides yields N-acyl derivatives, commonly known as amides. These transformations are crucial for introducing new functional groups and modifying the chemical properties of the parent molecule.
Table 1: General Reactions of the Amino Group
| Reactant | Reagent Type | Product Class | General Structure of Product |
| This compound | Alkyl Halide (R-X) | Substituted Amine | R-NH-(CH₂)₃-C(CH₃)₂-OH |
| This compound | Acyl Chloride (R-COCl) | Amide | R-CO-NH-(CH₂)₃-C(CH₃)₂-OH |
Cyclization Reactions for Heterocycle Formation
The presence of both an amino group and a hydroxyl group within the same molecule allows for the possibility of intramolecular cyclization reactions to form heterocyclic compounds. Analogous molecules, such as 5-amino-1-pentanol, are known to undergo facile intramolecular cyclocondensation to produce piperidine (B6355638) and its derivatives over zeolite catalysts. iitm.ac.inchemicalbook.com Similarly, the amino group of related compounds like 5-Amino-2-methylpentanenitrile can participate in cyclization reactions for heterocycle synthesis. Through an intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the hydroxyl group (after its conversion to a better leaving group), this compound can theoretically form a six-membered heterocyclic ring. This would likely result in the formation of 3,3-dimethylpiperidine.
Table 2: Potential Intramolecular Cyclization Product
| Starting Material | Conditions (Hypothetical) | Major Heterocyclic Product |
| This compound | Acid Catalyst, Heat | 3,3-Dimethylpiperidine |
Reactivity of the Tertiary Hydroxyl Group
The hydroxyl group in this compound is classified as tertiary because the carbon atom to which it is attached is bonded to three other carbon atoms. This structural feature significantly influences its reactivity, particularly in oxidation reactions.
Reduction Reactions to Form Amines
A source suggests that this compound can be reduced to form secondary or tertiary amines. This statement is chemically inaccurate regarding the direct reduction of the hydroxyl group. The reduction of an alcohol functional group typically involves its removal (deoxygenation) to form an alkane, or it remains unchanged while other parts of the molecule are reduced. The conversion of a hydroxyl group directly into an amine group is not a reduction process but rather a substitution reaction, which would require multiple steps. It is possible that the term "reduction" was used in the context of a broader synthetic pathway, such as the reductive amination of a ketone precursor to form the amino alcohol, rather than a reaction starting from this compound itself.
Conversion to Halides
The transformation of the tertiary alcohol in this compound into an alkyl halide can be accomplished through several standard methods, though the presence of the amino group introduces competitive reactivity that must be considered.
Reaction with Hydrogen Halides: Treatment with concentrated hydrogen halides like hydrobromic acid (HBr) or hydrochloric acid (HCl) is a common method for converting tertiary alcohols to the corresponding alkyl halides. libretexts.orglibretexts.org The reaction proceeds through an S(_N)1 mechanism. libretexts.org
The mechanism involves three key steps:
Protonation of the Alcohol: The hydroxyl group is protonated by the strong acid to form a good leaving group, water. Under these acidic conditions, the basic amino group is also protonated, forming an ammonium (B1175870) salt. This effectively protects the amino group from acting as a competing nucleophile.
Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. masterorganicchemistry.com
Nucleophilic Attack: The halide ion (e.g., Br) acts as a nucleophile, attacking the planar carbocation to form the tertiary alkyl halide.
Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl(_2)) and phosphorus tribromide (PBr(_3)) are also used to convert alcohols to alkyl chlorides and bromides, respectively. libretexts.orglibretexts.org For tertiary alcohols, these reactions typically proceed via an S(_N)1-like or S(_N)i (internal return) mechanism. libretexts.orgmasterorganicchemistry.com
| Reagent | Typical Conditions | Probable Major Product | Mechanism |
| Conc. HBr | Heat | 5-Bromo-2-methylpentan-2-aminium bromide | S(_N)1 |
| Conc. HCl | Heat | 5-Chloro-2-methylpentan-2-aminium chloride | S(_N)1 |
| SOCl(_2) | Pyridine, 0 °C to RT | 5-amino-2-chloro-2-methylpentane | S(_N)i or S(_N)2 |
| PBr(_3) | 0 °C to RT | 5-amino-2-bromo-2-methylpentane | S(_N)2-like |
Dehydration Reactions for Alkene Formation
The acid-catalyzed dehydration of this compound results in the formation of alkenes. As a tertiary alcohol, it undergoes elimination readily via an E1 mechanism at moderate temperatures. libretexts.orgmasterorganicchemistry.com
The mechanism is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)). libretexts.org This is followed by the loss of water to generate a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
Two different alkene products are possible, depending on which adjacent proton is removed:
2-methyl-5-aminopent-2-ene (Major product)
2-methyl-5-aminopent-1-ene (Minor product)
According to Zaitsev's rule , elimination reactions favor the formation of the more substituted, and therefore more stable, alkene. libretexts.org In this case, 2-methyl-5-aminopent-2-ene is the trisubstituted and thermodynamically favored product, while 2-methyl-5-aminopent-1-ene is the disubstituted alkene.
| Reagent/Condition | Major Product | Minor Product | Governing Rule |
| Conc. H(_2)SO(_4), Heat | 2-methyl-5-aminopent-2-ene | 2-methyl-5-aminopent-1-ene | Zaitsev's Rule |
| H(_3)PO(_4), Heat | 2-methyl-5-aminopent-2-ene | 2-methyl-5-aminopent-1-ene | Zaitsev's Rule |
Esterification Reactions
The esterification of this compound involves the reaction of its tertiary hydroxyl group.
Fischer Esterification: The classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.com The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium toward the ester product, the alcohol is often used in large excess, or water is removed as it forms. masterorganicchemistry.com
However, two factors complicate this reaction for this compound:
Steric Hindrance: The tertiary nature of the alcohol group presents significant steric hindrance, which can slow down the rate of nucleophilic attack on the protonated carboxylic acid. masterorganicchemistry.com
Competitive N-Acylation: The primary amino group is a potent nucleophile and can compete with the hydroxyl group in reacting with the carboxylic acid (or its activated form), leading to the formation of an amide.
Under typical Fischer esterification conditions (strong acid), the amino group is protonated to form a non-nucleophilic ammonium salt. This allows the esterification to proceed at the hydroxyl group, albeit slowly due to steric factors.
Acylation with Acid Chlorides or Anhydrides: Using more reactive acylating agents like acid chlorides or anhydrides can overcome the low reactivity of the tertiary alcohol. However, the amino group is generally more nucleophilic than the hydroxyl group and would react preferentially to form an amide, especially in the absence of an acid catalyst. To achieve selective O-acylation, the amino group would first need to be protected.
| Reagents | Conditions | Expected Product | Notes |
| Carboxylic Acid (R-COOH), H(_2)SO(_4) | Heat, Excess R-COOH | O-Acyl ester | Amine is protonated; reaction is slow due to steric hindrance. |
| Acid Chloride (R-COCl) | Pyridine | N-Acyl amide | Amine is more nucleophilic and reacts preferentially. |
Intermolecular and Intramolecular Reaction Pathways
The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions. A significant pathway is intramolecular cyclization. Drawing parallels from studies on similar amino alcohols like 5-amino-1-pentanol, which readily cyclizes over catalysts to form piperidine, a similar reaction is expected. iitm.ac.inchemicalbook.com
For this compound, the intramolecular reaction would involve the nucleophilic amino group attacking the carbon atom bearing the hydroxyl group. Since direct S(_N)2 attack on a tertiary carbon is prohibited, the reaction would likely proceed via an S(_N)1-type mechanism. After converting the -OH into a good leaving group (e.g., by protonation), a tertiary carbocation would form, which is then rapidly trapped by the internal amino group.
This cyclization would result in the formation of a six-membered heterocyclic ring, specifically 3,3-dimethylpiperidine . This pathway is often facilitated by heterogeneous catalysts like zeolites at elevated temperatures. iitm.ac.inchemicalbook.com
Intermolecular reactions can also occur, such as the formation of ethers or intermolecular condensation between the amine of one molecule and the alcohol of another, though these pathways are generally less favored than intramolecular cyclization for forming stable 5- or 6-membered rings.
Stability and Degradation Pathways under Reaction Conditions
The stability of this compound is dependent on the specific environmental conditions.
Thermal Stability: Generally, the compound is stable under recommended storage conditions, which typically involve refrigeration. capotchem.cnsigmaaldrich.com Studies on other amino alcohols show that thermal degradation begins at elevated temperatures, often in the range of 200–350 °C. mdpi.comppublishing.org The degradation process for amino alcohols can involve complex pathways, including deamination, dehydration, and C-C bond cleavage. The presence of oxygen can accelerate oxidative degradation. usn.no
Chemical Stability:
Under Acidic Conditions: In the presence of strong acids, both the amino and hydroxyl groups are protonated. The protonated form is stable against certain reactions but is primed for others, such as dehydration or S(_N)1 substitution, as described above.
Under Basic Conditions: In strong bases, the alcohol's proton can be removed to form an alkoxide, though this is less favorable for a tertiary alcohol compared to a primary one. The amino group is largely unreactive under basic conditions.
Oxidative/Reductive Conditions: The tertiary alcohol is resistant to oxidation under standard conditions due to the absence of an alpha-hydrogen. The amino group, however, can be oxidized. The compound can undergo reduction, for instance, catalytic amination could potentially lead to further N-alkylation if a suitable alkylating agent and catalyst are present.
Significant degradation is generally not observed under typical synthetic conditions unless high temperatures or highly reactive and aggressive reagents are employed. sigmaaldrich.com
Stereochemical Aspects and Chiral Synthesis of 5 Amino 2 Methyl 2 Pentanol
Analysis of Chiral Centers and Enantiomeric Forms
5-Amino-2-methyl-2-pentanol possesses a single chiral center at the carbon atom bearing the amino group (C5). A chiral center is a carbon atom that is attached to four different groups. libretexts.org In this molecule, the C2 carbon is not a chiral center as it is bonded to two identical methyl groups. libretexts.org The presence of one chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.com These enantiomers are designated as (R)-5-Amino-2-methyl-2-pentanol and (S)-5-Amino-2-methyl-2-pentanol, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.
The two enantiomers of this compound have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure amino alcohols is of significant interest due to their application as building blocks in pharmaceuticals and as chiral ligands in asymmetric catalysis. westlake.edu.cnsciengine.com Various enantioselective strategies have been developed to produce specific enantiomers of these valuable compounds. nih.gov
Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. nih.gov Ketoreductases (KREDs), a class of enzymes, are particularly useful for the asymmetric reduction of ketones to chiral alcohols. researchgate.net One common biocatalytic strategy is kinetic resolution.
In a kinetic resolution process, a racemic mixture of a starting material is subjected to a chiral catalyst, such as a ketoreductase, which selectively reacts with one enantiomer at a much faster rate than the other. wiley-vch.de For the synthesis of a chiral amino alcohol like this compound, a precursor such as a racemic α-amino ketone could be used. The ketoreductase would selectively reduce one enantiomer of the amino ketone to the corresponding chiral amino alcohol, leaving the other enantiomer of the ketone unreacted. nih.gov This allows for the separation of the desired chiral alcohol from the unreacted ketone enantiomer.
The efficiency of this process is often enhanced through directed evolution and protein engineering of ketoreductases to improve their enantioselectivity and substrate scope. researchgate.netresearchgate.net
Asymmetric catalysis using transition metal complexes with chiral ligands is a cornerstone of modern organic synthesis for producing enantiomerically enriched compounds. sciengine.com Several catalytic asymmetric methods are applicable to the synthesis of chiral amino alcohols.
Asymmetric Hydrogenation: This method involves the reduction of a prochiral ketone or imine precursor using hydrogen gas and a chiral catalyst. Ruthenium-based catalysts, particularly those with chiral diphosphine and diamine ligands, have proven highly effective in the asymmetric hydrogenation of α-amino ketones to yield chiral 1,2-amino alcohols with high enantioselectivity. acs.orgsigmaaldrich.com
Asymmetric Transfer Hydrogenation: As an alternative to using pressurized hydrogen gas, asymmetric transfer hydrogenation employs a hydrogen donor, such as isopropanol, in the presence of a chiral catalyst. acs.org This technique has been successfully applied to the synthesis of a variety of chiral 1,2-amino alcohols. acs.org
Copper-Catalyzed Asymmetric Hydroamination: This strategy involves the addition of an amine to an alkene in the presence of a copper catalyst bearing a chiral ligand. It offers an efficient route to chiral γ-amino alcohols from allylic alcohols. nih.gov
| Synthesis Strategy | Catalyst/Reagent | Precursor Type | Product Type | Key Features |
| Biocatalytic Kinetic Resolution | Ketoreductases (KREDs) | Racemic α-amino ketone | Chiral amino alcohol | High enantioselectivity, mild reaction conditions. nih.govresearchgate.net |
| Asymmetric Hydrogenation | Chiral Ruthenium complexes | Prochiral α-amino ketone | Chiral 1,2-amino alcohol | High efficiency and enantioselectivity. acs.orgsigmaaldrich.com |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes | Prochiral α-amino ketone | Chiral 1,2-amino alcohol | Avoids pressurized hydrogen gas. acs.org |
| Copper-Catalyzed Hydroamination | Chiral Copper complexes | Allylic alcohol | Chiral γ-amino alcohol | Good regio- and enantioselectivity. nih.gov |
Biocatalytic Approaches (e.g., Kinetic Resolution with Ketoreductases)
Diastereoselective and Enantioselective Derivatization
Diastereoselective and enantioselective derivatization is a technique used both for the synthesis of specific stereoisomers and for the analytical determination of enantiomeric purity. This method involves reacting a chiral molecule with a chiral derivatizing agent to form diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic or crystallization techniques.
For a chiral amine like this compound, derivatization can be achieved by reacting it with a chiral acid chloride or another reactive chiral compound. This creates a mixture of diastereomeric amides, which can then be separated. open.ac.uk Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure amine. This approach is particularly useful for preparing small quantities of enantiopure compounds for research purposes.
A study has shown the development of a one-pot, three-step synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters with three contiguous stereocenters, showcasing a diastereoselective approach. nih.gov
Methods for Enantiomeric Purity Determination (e.g., Chiral Chromatography)
Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is crucial in asymmetric synthesis. thieme-connect.de Several methods are available for this purpose, with chiral chromatography being one of the most powerful and widely used techniques.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):
Chiral chromatography involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a compound. nih.gov This differential interaction leads to a separation of the enantiomers as they pass through the chromatographic column, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise determination of enantiomeric excess.
For amino alcohols, derivatization is sometimes employed to enhance separation and detection. koreascience.kr For instance, chiral amines can be derivatized with agents like 2-hydroxynaphthaldehyde to form imines, which can then be effectively separated on amylose-based chiral stationary phases. koreascience.kr A study on 2-pentanol (B3026449) enantiomers utilized chiral GC-MS with a cyclodextrin-based stationary phase for their separation and quantification. mdpi.com
Other Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In this method, a chiral lanthanide shift reagent is added to the sample. The reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to be shifted to different extents, allowing for quantification.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a non-racemic mixture, it is generally less accurate for determining high enantiomeric purities compared to chromatographic methods.
Catalytic Applications and Mechanistic Investigations in the Context of 5 Amino 2 Methyl 2 Pentanol
Role of Catalysis in 5-Amino-2-methyl-2-pentanol Synthesis and Derivatization
Catalysis is fundamental to both the synthesis and subsequent chemical transformation of this compound. Industrial production and laboratory-scale preparations often rely on catalytic methods to ensure efficiency, high yield, and purity.
One of the primary synthesis routes involves the reaction of 2-methyl-2-pentanol (B124083) with ammonia (B1221849). This process typically requires a catalyst and elevated temperatures to facilitate the amination of the alcohol. A similar approach, reductive amination, can be employed starting from a corresponding ketone or aldehyde, using catalysts like palladium or platinum under hydrogenation conditions. For instance, the synthesis of the related compound 5-amino-1-pentanol (B144490) (5-AP) from biomass-derived 2-hydroxytetrahydropyran (B1345630) involves reductive amination over various supported metal catalysts, highlighting a key strategy applicable to amino alcohol production. sciopen.comacs.orgresearchgate.net
Once synthesized, this compound serves as a building block for more complex molecules through catalytic derivatization. The amino group can undergo substitution reactions with reagents like alkyl halides and acyl chlorides. The derivatization of the closely related 5-Amino-2,2-dimethylpentanol through copper-catalyzed N- and O-arylation with aryl iodides demonstrates a powerful catalytic method for creating carbon-nitrogen and carbon-oxygen bonds. sigmaaldrich.com Similarly, ruthenium and nickel catalysts have been used to synthesize N-aryl-5-amino-1-pentanol from 1,5-pentanediol, showcasing how specific catalysts can drive the formation of amine derivatives. rsc.org
The table below summarizes common catalytic reactions involving the synthesis and derivatization of amino alcohols like this compound.
| Reaction Type | Starting Material(s) | Catalyst Example | Product Type |
| Synthesis | |||
| Amination | 2-methyl-2-pentanol, Ammonia | Solid Acid/Metal Catalyst | This compound |
| Reductive Amination | 2-hydroxytetrahydropyran, Ammonia | Ni-Mg₃AlOₓ | 5-Amino-1-pentanol acs.orgresearchgate.net |
| Derivatization | |||
| N-Arylation | 5-Amino-2,2-dimethylpentanol, Aryl Iodide | Copper Iodide (CuI) | N-Aryl Amino Alcohol sigmaaldrich.com |
| C-N Coupling | 1,5-pentanediol, Amine | Ruthenium (Ru) or Nickel (Ni) | N-Aryl-5-amino-1-pentanol rsc.org |
Potential as a Ligand or Organocatalyst in Asymmetric Synthesis
Amino alcohols are a well-established class of compounds used as chiral ligands in metal-catalyzed asymmetric synthesis and as organocatalysts. organic-chemistry.org Their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, allows them to form stable chelate complexes with metal centers, creating a well-defined chiral environment for a reaction.
While specific research detailing this compound as a ligand is not extensively documented, its structural features suggest significant potential. The development of amino alcohol ligands like (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol, which promotes the highly enantioselective addition of diethylzinc (B1219324) to aldehydes, underscores the effectiveness of this compound class. organic-chemistry.org The steric and electronic properties of such ligands are critical for achieving high levels of stereocontrol. organic-chemistry.org Given its structure, this compound could be explored as a ligand in similar organometallic reactions. It is recognized as a building block for creating bioactive compounds, which may include its use in chiral synthesis.
Detailed Mechanistic Studies of Reactions Involving this compound
The reactivity of this compound is dictated by its two functional groups: a primary amine and a tertiary alcohol. Mechanistic studies, often inferred from its precursor 2-methyl-2-pentanol and related structures, provide insight into its chemical behavior.
The functional groups of this compound allow for distinct reaction pathways.
Oxidation: The tertiary alcohol group in this compound is resistant to oxidation under mild conditions (e.g., with potassium permanganate (B83412) or chromium trioxide) because it lacks an alpha-hydrogen. quora.com Under harsh conditions with strong oxidizing agents and high temperatures, cleavage of carbon-carbon bonds adjacent to the alcohol can occur, leading to a mixture of smaller molecules like ketones and carboxylic acids. quora.com
Reduction: While the alcohol group is at its most reduced state, the molecule can be part of reduction reactions targeting other functionalities if they are introduced through derivatization. The amino group itself is generally not subject to further reduction.
Substitution: The amino group readily participates in nucleophilic substitution reactions. The hydroxyl group of the tertiary alcohol can undergo substitution, primarily through an Sₙ1 mechanism. This involves protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a carbocation intermediate, which is then attacked by a nucleophile.
Reactions involving the tertiary alcohol of this compound are expected to proceed via carbocation intermediates, particularly in acidic conditions. The precursor, 2-methyl-2-pentanol, reacts with hydrohalic acids through an Sₙ1 pathway. This mechanism involves the formation of a relatively stable tertiary carbocation after the hydroxyl group is protonated and leaves as water. This planar carbocation is then attacked by the halide nucleophile. Due to the stability of this tertiary carbocation, rearrangements are less common than with secondary carbocations, but can occur under specific conditions that might favor such a shift.
The distinction between concerted (single-step) and stepwise mechanisms is clear in the context of substitution reactions involving this compound.
Stepwise (Sₙ1): Substitution at the tertiary alcohol carbon proceeds via a stepwise Sₙ1 mechanism. The stability of the tertiary carbocation intermediate makes this pathway highly favored over a concerted Sₙ2 reaction, which is sterically hindered at a tertiary center.
Concerted (E2): While acid-catalyzed dehydration (E1) proceeds through a similar carbocation intermediate as the Sₙ1 reaction, elimination reactions can, in other contexts, be concerted (E2). However, for a tertiary alcohol like this, the E1 pathway is more typical under acidic dehydration conditions.
The structure of the catalyst and the reaction conditions (temperature, pressure, solvent) have a profound impact on the outcome and mechanism of reactions involving the synthesis and derivatization of amino alcohols. In the synthesis of 5-amino-1-pentanol via reductive amination, both catalyst composition and reaction conditions are critical.
Catalyst Composition: In studies using NiCo/Al₂O₃ bimetallic catalysts for reductive amination, the addition of Cobalt (Co) to Nickel (Ni) was found to improve the catalyst's reducibility and stability, even though Ni itself had higher intrinsic activity at lower temperatures. sciopen.com The formation of a Ni-Co alloy was shown to prevent the sintering of metal particles and inhibit the oxidation of the active Ni⁰ species. sciopen.com For Ni–Mg₃AlOₓ catalysts, the yield of the desired amino alcohol was dependent on the Ni loading, with an optimal loading achieving the best balance of reducibility and Ni⁰ particle size. acs.org
Reaction Conditions: In the synthesis of N-aryl amino alcohols, reaction temperature significantly influences product yield. rsc.org For example, in a reduction/ring-opening reaction, increasing the temperature from 40 °C to 80 °C improved the yield from 75% to 81%. rsc.org Similarly, in the reductive amination of 2-hydroxytetrahydropyran, high yields were achieved under mild conditions of 60-80 °C and 2 MPa H₂. acs.orgresearchgate.net
The table below illustrates the effect of catalyst modifications on reaction outcomes for related amino alcohol syntheses.
| Catalyst System | Modification | Observed Effect on Mechanism/Outcome | Source |
| NiCo/Al₂O₃ | Addition of Co to Ni | Improved catalyst reducibility and stability; inhibited sintering and oxidation of Ni⁰. | sciopen.com |
| Ni–Mg₃AlOₓ | Varied Ni loading (5-50 wt%) | Optimal Ni loading (40 wt%) resulted in the smallest Ni⁰ crystallite size and highest activity. | acs.org |
| Pt/CeO₂ | Varied Pt precursor and CeO₂ support properties | Strongly influenced catalytic performance in hydrogen-borrowing amination reactions. | researchgate.net |
Derivatization and Synthesis of Advanced Analogs of 5 Amino 2 Methyl 2 Pentanol
Synthesis of N-Substituted Derivatives for Modified Properties
The primary amino group of 5-amino-2-methyl-2-pentanol is a key site for modification to alter the molecule's properties, such as basicity, polarity, and biological activity. Common strategies include N-alkylation and N-acylation.
Reductive amination is a powerful method for creating N-substituted derivatives. mdpi.com This process typically involves the reaction of an aldehyde or ketone with the primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. While specific studies on this compound are not extensively detailed, the general methodology is widely applied. For instance, the reductive amination of bio-derived aldehydes and ketones over heterogeneous catalysts is a common route to N-substituted amines. mdpi.com Catalytic systems often employ metals like palladium, platinum, or copper, which can favor the hydrogenation of the C=N bond of the imine intermediate. mdpi.com
The table below outlines potential N-substituted derivatives and the general synthetic methods applicable for their synthesis from this compound.
| Derivative Type | General Synthetic Method | Reagents | Potential Property Modification |
| N-Alkyl | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., H₂, NaBH₃CN) | Increases steric bulk, modifies basicity and lipophilicity. |
| N-Aryl | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | Introduces aromatic system, alters electronic properties. |
| N-Acyl (Amide) | Acylation | Acid Chloride, Acid Anhydride, or Carboxylic Acid with Coupling Agent | Removes basicity, introduces hydrogen-bond acceptor, modifies polarity. |
| N-Sulfonyl (Sulfonamide) | Sulfonylation | Sulfonyl Chloride, Base | Creates an acidic N-H bond, increases polarity. |
Formation of Ester and Ether Derivatives
The tertiary hydroxyl group of this compound can be derivatized to form esters and ethers, although the steric hindrance of the tertiary carbon can make these reactions more challenging compared to primary or secondary alcohols.
Esterification: The formation of esters from this compound can be achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com In this equilibrium reaction, an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol's hydroxyl group. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. The amino group would typically require protection (e.g., as a Boc-carbamate) before esterification to prevent it from reacting with the acylating agent.
Ether Synthesis: The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com To form an ether from this compound, the hydroxyl group would first be deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding tertiary alkoxide. This alkoxide could then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. masterorganicchemistry.com However, the steric bulk around the tertiary alkoxide can favor a competing elimination (E2) reaction, especially with more hindered alkyl halides, which may reduce the yield of the desired ether. masterorganicchemistry.com
Intramolecular Cyclization to Form Nitrogen-Containing Heterocycles (e.g., Piperidine (B6355638) Derivatives)
The 1,5-relationship between the amino and hydroxyl groups in this compound makes it an ideal precursor for intramolecular cyclization to form six-membered nitrogen-containing heterocycles, specifically substituted piperidines. This transformation is well-documented for the closely related analog, 5-amino-1-pentanol (B144490). chemicalbook.comiitm.ac.insigmaaldrich.comiitm.ac.in
Studies on 5-amino-1-pentanol show that it undergoes facile intramolecular cyclocondensation over zeolite catalysts (such as ZSM-5 and HY) to produce piperidine. chemicalbook.comiitm.ac.iniitm.ac.in When the reaction is performed in the presence of an alcohol like methanol (B129727) or ethanol, N-alkylated piperidines (N-methylpiperidine, N-ethylpiperidine) are also formed. chemicalbook.comiitm.ac.iniitm.ac.in By analogy, this compound is expected to cyclize under similar conditions to yield 2,2-dimethyl-6-methylpiperidine, although the specific reaction kinetics and product distribution may be influenced by the additional methyl groups.
Modern synthetic methods also employ transition metal catalysts for such cyclizations. Palladium(II)-catalyzed reactions, often referred to as Wacker-type cyclizations, are effective for the cyclization of unsaturated amino alcohols to form various heterocyclic structures. acs.orgnih.govumontpellier.fr Other methods include gold-catalyzed amination of allylic alcohols and N,N'-Carbonyldiimidazole-mediated cyclization, which provide efficient routes to substituted piperidines and other N-heterocycles. acs.orgacs.org
The following table summarizes catalyst systems used for the analogous cyclization of 5-amino-1-pentanol.
| Catalyst System | Reactant(s) | Major Product(s) | Reference(s) |
| HY Zeolite | 5-Amino-1-pentanol, Methanol | Piperidine, N-Methylpiperidine | chemicalbook.comiitm.ac.iniitm.ac.in |
| ZSM-5 Zeolite | 5-Amino-1-pentanol | Piperidine, 2-Aminopyran | chemicalbook.comiitm.ac.in |
| HY Zeolite | 5-Amino-1-pentanol, Ethanol | Piperidine, N-Ethylpiperidine, 2-Ethylpiperidine | iitm.ac.in |
Incorporation into Complex Molecular Architectures (e.g., S-glycosyl amino-acid building blocks, functionalized terpyridines)
Amino alcohols are valuable linkers and building blocks for creating large, complex molecules with specific functions. chemicalbook.comindustryarc.com While direct applications of this compound are not as widely reported, its structural analog 5-amino-1-pentanol serves as a key starting material in several advanced synthetic applications.
Functionalized Terpyridines: 5-Amino-1-pentanol has been used as a starting reagent in the synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine. chemicalbook.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com Terpyridines are powerful chelating ligands used extensively in supramolecular chemistry and materials science. ugr.es The amino alcohol provides a flexible linker arm that can be used to attach the terpyridine core to other molecules or surfaces. The use of this compound in place of 5-amino-1-pentanol would introduce methyl groups onto this linker, potentially altering the steric and electronic properties of the final assembly.
S-glycosyl Amino-Acid Building Blocks: 5-Amino-1-pentanol has also been utilized in the synthesis of S-glycosyl amino-acid building blocks. chemicalbook.comsigmaaldrich.comsigmaaldrich.comottokemi.com These structures are important components in the study of glycopeptides and their biological roles. The amino alcohol acts as a scaffold, connecting a sugar moiety to an amino acid framework.
The established use of 5-amino-1-pentanol in these areas highlights the potential of this compound to serve as a similar, yet distinct, building block for generating novel and structurally diverse complex molecules.
Design and Synthesis of Structurally Related Amino Alcohol Analogs
The design and synthesis of analogs of this compound allow for systematic investigation of structure-activity relationships. Modifications can be made to the carbon chain length, the position and number of methyl groups, and the substitution on the nitrogen atom.
The synthesis of such analogs often involves the reductive amination of different precursor molecules or the hydrogenation of substituted furans derived from biomass. smolecule.com For example, 5-amino-2-pentanol, which lacks the gem-dimethyl group at the C2 position, can be synthesized, and its different structural characteristics can be compared. smolecule.com
The table below details several structural analogs of this compound and highlights their key structural differences.
| Compound Name | Molecular Formula | Key Structural Differences from this compound |
| This compound | C₆H₁₅NO | Reference Compound |
| 5-Amino-1-pentanol | C₅H₁₃NO | Primary alcohol; lacks all methyl groups. chemicalbook.comchemicalbook.com |
| 5-Amino-2-pentanol | C₅H₁₃NO | Secondary alcohol; lacks methyl groups at C2. smolecule.com |
| 2-Amino-2-methyl-1-pentanol | C₆H₁₅NO | Isomer with amino and hydroxyl groups swapped (1,2-amino alcohol). |
| 5-Amino-2,2-dimethyl-1-pentanol | C₇H₁₇NO | Contains a gem-dimethyl group at C2 but is a primary alcohol. |
| 5-(Methylamino)-2-methyl-2-pentanol | C₇H₁₇NO | N-methylated secondary amine instead of a primary amine. |
These structural variations influence factors such as steric hindrance around the functional groups, hydrogen bonding capacity, lipophilicity, and the propensity for intramolecular cyclization, thereby providing a platform for fine-tuning the molecule's properties for specific applications in medicinal chemistry and materials science.
Advanced Applications in Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
5-Amino-2-methyl-2-pentanol serves as a crucial intermediate in the synthesis of more elaborate molecular architectures. Its dual reactivity, stemming from the amino and hydroxyl groups, allows for a variety of chemical transformations, making it a versatile component in multi-step synthetic pathways. ontosight.ai The presence of these two functional groups enables it to participate in a range of reactions, facilitating the assembly of complex target molecules. For instance, it can be used in the synthesis of heterocyclic compounds and as a precursor for creating molecules with specific stereochemistry.
The strategic placement of the amino and hydroxyl groups on the pentanol (B124592) backbone allows for the controlled introduction of new functionalities and the formation of diverse chemical bonds. This adaptability is essential for building the carbon skeletons of intricate organic compounds.
Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The structural attributes of this compound make it a significant precursor in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. Its ability to undergo reactions such as reductive amination and copper-catalyzed N- and O-arylation makes it a valuable reactant for creating complex pharmaceutical compounds with potential therapeutic applications. lookchem.com
Precursors for Antimalarial Agents
A notable application of this compound is in the synthesis of antimalarial drugs. While direct synthesis of chloroquine (B1663885) and hydroxychloroquine (B89500) from this specific amino alcohol is not the primary route, analogous structures are synthesized using similar amino alcohol side chains. The synthesis of these crucial drugs often involves the coupling of a substituted quinoline (B57606) core with an amino alcohol side chain. For example, the synthesis of hydroxychloroquine involves the reaction of 4,7-dichloroquinoline (B193633) with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. chemrxiv.org The structural motif of an amino group separated from a hydroxyl group by a flexible alkyl chain is a key feature in these antimalarial agents.
The general synthetic strategy for chloroquine and hydroxychloroquine involves the condensation of 4,7-dichloroquinoline with the appropriate amino alcohol side chain. mdpi.com This highlights the importance of amino alcohols as a class of reagents in the development of quinoline-based antimalarial drugs.
Building Blocks for Anticancer and Anti-inflammatory Drugs
The utility of amino alcohols, including this compound and its related structures like 5-amino-1-pentanol (B144490), extends to the synthesis of anticancer and anti-inflammatory agents. chemsrc.comchemicalbook.comresearchgate.net These compounds can serve as scaffolds or intermediates in the creation of molecules designed to interact with biological targets involved in cancer and inflammation. For instance, derivatives of 5-fluorouracil, a well-known anticancer drug, have been synthesized using amino acid esters, showcasing a strategy of linking cytotoxic agents to amino-containing molecules to potentially improve their therapeutic index. nih.gov
Similarly, the development of novel anti-inflammatory drugs often involves the incorporation of amine and alcohol functionalities to modulate the pharmacokinetics and pharmacodynamics of the compounds. derpharmachemica.com The structural flexibility of this compound makes it an attractive starting material for generating libraries of compounds for screening in drug discovery programs targeting cancer and inflammation. chemicalbook.com
Design and Synthesis of Bioactive Compounds
The unique structure of this compound is instrumental in the design and synthesis of a wide array of bioactive compounds. Its ability to form hydrogen bonds and participate in various chemical reactions allows for the creation of molecules with specific pharmacological properties. The presence of both a hydrogen bond donor (amine) and acceptor (hydroxyl) within the same molecule provides opportunities for specific interactions with biological macromolecules.
This versatility is exploited in the synthesis of novel compounds with potential therapeutic activities. For example, derivatives can be designed to target specific enzymes or receptors, leading to the development of new drugs for various diseases.
Application in Agrochemical Synthesis
The application of this compound and related amino alcohols extends to the field of agrochemical synthesis. ontosight.ai The structural motifs present in this compound are found in various pesticides and herbicides. The amino and hydroxyl groups can be modified to create molecules with desired biological activity against pests and weeds, while also considering factors like environmental persistence and selectivity. For instance, amino alcohols can act as surfactants in pesticide formulations, improving their spread and penetration. alibaba.com
Development of Novel Reagents and Catalysts from this compound Derivatives
Derivatives of this compound are being explored for the development of novel reagents and catalysts. The bifunctional nature of the parent molecule allows for the synthesis of ligands that can coordinate with metal centers, leading to new catalysts for various organic transformations. For example, amino alcohols can be used in the preparation of catalysts for reactions like copper-catalyzed C-N and C-O coupling reactions. lookchem.com
Furthermore, the chiral nature of some derivatives makes them attractive for use in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The development of such catalysts is a significant area of research in modern organic chemistry, with applications in the synthesis of pharmaceuticals and other fine chemicals.
Biological Activities and Mechanistic Pathways of 5 Amino 2 Methyl 2 Pentanol and Its Analogs
Antimicrobial Properties
Preliminary studies have suggested that 5-Amino-2-methyl-2-pentanol possesses antimicrobial effects. The compound's mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.
Research has evaluated the antimicrobial efficacy of this compound against both Gram-negative and Gram-positive bacteria. Studies indicate that the compound can cause a significant reduction in the viability of bacterial strains such as Escherichia coli and Staphylococcus aureus at higher concentrations, suggesting its potential as an antimicrobial agent.
Table 1: Summary of Antimicrobial Activity
| Bacterial Strain | Type | Observed Efficacy of this compound |
|---|---|---|
| Escherichia coli | Gram-Negative | Significant reduction in bacterial viability at higher concentrations. |
| Staphylococcus aureus | Gram-Positive | Significant reduction in bacterial viability at higher concentrations. |
Cytotoxic Effects and Induction of Apoptosis
In addition to its antimicrobial potential, this compound has been examined for its effects on mammalian cells, particularly cancer cell lines.
In vitro assays have demonstrated that this compound exhibits dose-dependent cytotoxicity in cancer cell lines. Further investigations have revealed that the compound induces apoptosis, or programmed cell death, in some of the tested cell lines, highlighting its potential for further study in oncology. The specific cell lines and the precise concentrations for these effects are areas of ongoing research.
Table 2: Summary of Cytotoxic Findings
| Cell Type | Observed Effect of this compound | Mechanism |
|---|---|---|
| Cancer Cell Lines (General) | Exhibits varying levels of cytotoxicity depending on concentration. | Induction of Apoptosis. |
Modulation of Enzyme Activity and Influence on Metabolic Pathways
Research into the analogs of this compound has provided specific insights into its potential for enzyme modulation. Studies on bovine chromaffin cells have shown that structurally similar amino alcohols act as competitive inhibitors of noradrenaline (norepinephrine) uptake. nih.gov This suggests a mechanism where these compounds compete with noradrenaline for binding to its transporter protein. For instance, Heptaminol (6-amino-2-methyl-2-heptanol) was identified as a competitive inhibitor of noradrenaline uptake with a determined inhibition constant (Ki). nih.gov
Table 3: Enzyme Inhibition Data for Analogs of this compound
| Compound | Target | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|---|
| Heptaminol (6-amino-2-methyl-2-heptanol) | Noradrenaline Uptake | Competitive | 60 ± 2 µM nih.gov |
| 5-amino-2-methylhexanol oxalate | Noradrenaline Uptake | Competitive | 48 ± 76 µM nih.gov |
| 1-methylamino-5-pentanol oxalate | Noradrenaline Uptake | Competitive | 260 ± 28 µM nih.gov |
This compound has been implicated in metabolic processes, particularly those involving branched-chain amino acids (BCAAs). Branched-chain amino acid transaminases are key enzymes in the catabolism of BCAAs like leucine, isoleucine, and valine. oup.com While it has been suggested that this compound may influence these pathways, the specific enzymes it interacts with and the precise nature of its involvement are not yet fully elucidated and remain an area for further investigation.
Enzyme Inhibition and Activation Mechanisms
Effects on Cellular Processes
The biological influence of this compound and its structural analogs extends to fundamental cellular processes, including the regulation of cell signaling and gene expression. While research specifically detailing the activities of this compound is focused, studies on closely related amino alcohols and their derivatives provide significant insights into its potential effects.
Research indicates that amino alcohols can play a role in modulating critical cell signaling cascades that govern cell fate, including proliferation and apoptosis (programmed cell death). For instance, platinum(II) complexes incorporating amino alcohol ligands, such as 2-amino-4-methyl-1-pentanolato (a close structural analog), have demonstrated the ability to induce apoptosis in cancer cells. nih.gov The pro-apoptotic activity of these complexes was found to be significantly enhanced under the slightly acidic conditions characteristic of solid tumor microenvironments. nih.gov This suggests that the amino alcohol moiety is a key component of structures that can interact with and trigger cellular pathways leading to cell death. The activation mechanism involves the protonation of the alcoholato oxygen, which leads to the cleavage of platinum-oxygen bonds and subsequent interaction with cellular targets like DNA. nih.gov
While the precise signaling pathways directly modulated by this compound are not fully elucidated, the activity of its analogs points towards potential interactions with components of the apoptotic machinery.
This compound has been noted to have an influence on gene expression. However, the specific genes and regulatory pathways affected by the compound itself are not extensively detailed in current literature. The broader family of amino alcohols and their polymeric derivatives have been explored for their capacity to interact with genetic material. For example, highly branched polymers synthesized from 5-amino-1-pentanol (B144490), an unmethylated analog, have been engineered as high-performance vectors for gene transfection. mdpi.com These synthetic poly(β-amino ester)s are designed to bind and deliver nucleic acids into cells, a process that inherently involves the modulation of gene expression by introducing new genetic material. mdpi.com This application, while synthetic, underscores the structural capacity of amino pentanol-based structures to interact with the cellular machinery that regulates gene activity.
Influence on Cell Signaling Pathways
Molecular Target Interaction and Binding Modes
The biological effects of this compound are rooted in its interactions with molecular targets within the cell. Its structure, featuring both a primary amino group and a tertiary alcohol, dictates the nature of these interactions, from the formation of hydrogen bonds to its potential metabolism into other biologically active molecules.
The capacity to form hydrogen bonds is a central feature of this compound's mechanism of action. Both the hydroxyl (-OH) and amino (-NH2) groups can act as hydrogen bond donors and acceptors, enabling the molecule to form specific, directional interactions with biological macromolecules like proteins and enzymes. labster.comgmu.edu
Studies on alcohol-binding proteins provide a detailed model for these interactions. For example, research on the LUSH protein, which binds short-chain alcohols, reveals that the alcohol's oxygen atom can form critical hydrogen bonds with the side chains of amino acid residues such as serine and threonine within a binding pocket. nih.gov The hydroxyl group of a residue like threonine can act as a hydrogen bond donor to the alcohol's oxygen, while another residue, like serine, can be an acceptor, creating a stable network of interactions that anchors the molecule in place. nih.gov Similarly, the amino group of this compound can engage in strong hydrogen bonding with acidic residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors on a protein surface. gmu.edu These interactions can alter the protein's conformation and, consequently, its function. labster.com
Table 1: Potential Hydrogen Bonding Interactions of this compound Functional Groups
| Functional Group | Role in Hydrogen Bonding | Potential Protein Residue Partners |
| Hydroxyl (-OH) | Donor and Acceptor | Serine, Threonine, Aspartate, Glutamate, Tyrosine |
| Amino (-NH2) | Donor and Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |
This compound can participate in enzymatic reactions, leading to the formation of metabolites that may possess their own biological activities. Its structure is related to branched-chain amino acids (BCAAs), and its metabolism may intersect with BCAA catabolic pathways. frontiersin.org
The catabolism of BCAAs like leucine, isoleucine, and valine is a multi-step process initiated by branched-chain aminotransferases (BCATs), which remove the amino group to form the corresponding branched-chain α-keto acids (BCKAs). mdpi.comnih.gov These BCKAs are then typically decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.org
Given its structure, this compound could potentially be a substrate for similar enzymes. For example, a transaminase could convert the primary amino group into a ketone, or an oxidase could act on it. Subsequent oxidation or other modifications of the alcohol group could also occur. The resulting metabolites, such as keto-alcohols or dicarboxylic acids, could then interfere with or participate in normal metabolic pathways, including energy production or the synthesis of other molecules, thereby exerting a distinct biological impact. researchgate.net
Role of Hydrogen Bonding in Biological Interactions
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of amino alcohol derivatives, researchers can identify the key molecular features required for a desired effect, such as antifungal or antiproliferative activity.
One exemplary SAR study focused on developing novel L-amino alcohol derivatives as broad-spectrum antifungal agents targeting the enzyme CYP51. nih.gov Researchers synthesized a series of compounds and evaluated their activity against various fungal strains. The findings revealed that specific substitutions and the compound's stereochemistry were critical for potency.
Table 2: SAR Findings for L-Amino Alcohol Derivatives with Antifungal Activity
| Modification | Key Finding | Impact on Activity | Reference |
| Stereochemistry | The S-configuration was essential for activity. | The R-configuration resulted in inactive compounds. | nih.gov |
| Substitution at C3 | Introduction of a fluorine (F) atom at the 3-position. | Significantly enhanced antifungal activity against Candida and Aspergillus species. | nih.gov |
| Terminal Group | Varied terminal aromatic and aliphatic groups. | Compounds with a 2,4-difluorophenyl terminal group showed excellent potency. | nih.gov |
Data synthesized from a study on L-amino alcohol derivatives as antifungal agents. nih.gov
Another study investigated isosteviol-based 1,3-aminoalcohols for their antiproliferative effects on human tumor cell lines. nih.gov This work highlighted the importance of the substitutions on the amino group and modifications at other positions on the core structure.
Table 3: SAR Findings for Isosteviol-Based Amino Alcohols with Antiproliferative Activity
| Modification | Key Finding | Impact on Activity (IC50) | Reference |
| N-Substitution | N-benzyl and N-(1H-imidazol-1-yl)-propyl substitutions. | These groups were found to be important for reliable antiproliferative activity. | nih.gov |
| Ester Function at C4 | Conversion of a methyl ester to a benzyl (B1604629) ester. | The benzyl ester moiety appeared essential for potent activity. | nih.gov |
| Amino Alcohol Moiety | Any modification of the core 1,3-aminoalcohol structure. | Resulted in a general decrease in cytotoxic activity. | nih.gov |
Data synthesized from a study on isosteviol-based 1,3-aminoalcohols. nih.gov
Computational Studies and Theoretical Insights into 5 Amino 2 Methyl 2 Pentanol
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are essential computational techniques used to predict how a ligand, such as 5-amino-2-methyl-2-pentanol, might bind to a macromolecular target, typically a protein or enzyme. acs.org This process is fundamental in structure-based drug discovery and in understanding the mechanisms of bioactive compounds. nih.govfrontiersin.org The core principle involves predicting the preferred orientation (pose) and binding affinity of the ligand within a receptor's binding site. acs.org
The structure of this compound, featuring both a hydroxyl (-OH) and a primary amino (-NH2) group, allows it to act as both a hydrogen bond donor and acceptor. guidechem.com These functional groups are critical for forming specific interactions with biological molecules, thereby influencing their structure and function. Docking simulations for this compound would involve generating a 3D model of the molecule and placing it into the active site of a target receptor. Sophisticated algorithms then explore various conformations and orientations, scoring them based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov
For instance, in the context of designing enzyme inhibitors, docking could reveal how the amino and hydroxyl groups of this compound interact with key amino acid residues in an enzyme's active site. nih.gov Studies on similar molecules, such as close analogues of the allosteric inhibitor 2-methyl-2,4-pentanediol, have been used to identify potential inhibitors for targets like the SARS-CoV protease. nih.gov The unique branched structure of this compound strikes a balance between steric bulk and flexibility, which can be advantageous for fitting into specific binding pockets.
The general workflow for such a study is outlined below:
Table 1: Generalized Molecular Docking Workflow| Step | Description | Key Considerations |
|---|---|---|
| 1. Preparation | The 3D structures of both the ligand (this compound) and the target receptor are prepared. This includes adding hydrogen atoms and assigning partial charges. nih.gov | Receptor flexibility, known as induced fit, can be a significant challenge, as the binding site may change shape upon ligand binding. acs.org |
| 2. Docking | The ligand is placed into the receptor's binding site, and various poses are sampled using a search algorithm. | The choice of scoring function is critical for accurately ranking the potential binding modes. acs.org |
| 3. Scoring & Analysis | The generated poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are analyzed to understand key interactions. | The best-ranked pose is examined for plausible interactions, such as hydrogen bonds between the ligand's amino/hydroxyl groups and receptor residues. nih.gov |
| 4. Validation | The docking protocol may be validated by redocking a known ligand into its crystal structure to ensure the method can reproduce the experimental binding mode. frontiersin.org | A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure indicates a successful validation. acs.org |
Through this process, researchers can generate hypotheses about the biological targets of this compound and guide the synthesis of more potent derivatives.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Energetics
Quantum mechanical (QM) calculations, based on the principles of quantum physics, are used to investigate the electronic structure and energetic properties of molecules with high accuracy. uni-rostock.deacs.org Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) can elucidate fundamental characteristics of this compound, such as its charge distribution, molecular orbital energies, and the thermodynamics of chemical reactions. acs.org
These calculations can determine the geometry of the molecule's lowest energy state and map its electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting chemical reactivity. medcraveonline.com For example, the amino group would be an expected site of nucleophilic attack, while the hydroxyl proton is acidic.
A key output of QM calculations is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. fqs.pl A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions.
Furthermore, QM methods are invaluable for studying reaction energetics. They can be used to calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for reactions involving this compound, such as oxidation of the alcohol, substitution at the amino group, or its role as a building block in larger syntheses. By calculating the energy of reactants, products, and transition states, a complete potential energy surface for a reaction can be mapped, providing insights into reaction mechanisms and rates. acs.org
Table 2: Predicted Physicochemical Properties from Computational Methods
| Property | Computational Method | Significance for this compound | Reference |
|---|---|---|---|
| Molecular Weight | Sum of atomic masses | 117.19 g/mol | guidechem.comnih.gov |
| Topological Polar Surface Area (TPSA) | Fragment-based calculation | 46.2 Ų to 46.3 Ų; indicates hydrogen bonding capacity and influences transport properties. | guidechem.comnih.gov |
| XLogP3 | Atom-based prediction | -0.1; a measure of lipophilicity, affecting solubility and membrane permeability. | nih.gov |
| Complexity | CACTVS algorithm | 61.5; reflects the complexity of the molecular structure. | guidechem.comnih.gov |
| Hydrogen Bond Donor Count | Rule-based | 2 (from -OH and -NH2 groups) | guidechem.com |
| Hydrogen Bond Acceptor Count | Rule-based | 2 (from O and N atoms) | guidechem.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. mdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the range of shapes it can adopt due to rotation around its single bonds. acs.org
An MD simulation begins with an initial structure and calculates the forces on each atom, then uses Newton's laws of motion to predict their positions and velocities over a short time step (typically femtoseconds). rsc.org Repeating this process for millions of steps generates a trajectory that reveals how the molecule behaves in different environments.
MD simulations are particularly powerful for studying conformational changes and interactions with solvent molecules. rsc.orgresearchgate.net By simulating this compound in a box of explicit solvent molecules (like water or a non-polar solvent like hexane), one can observe how the solvent organizes around the solute and how the solute's conformation adapts to the solvent. rsc.orgacs.org For example, in water, the molecule would likely adopt conformations where its polar amino and hydroxyl groups are exposed to form hydrogen bonds with water, while in a non-polar solvent, it might fold to minimize the exposure of these polar groups. rsc.org
Key analyses from MD simulations include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of a structure over time from a reference structure, indicating the stability of the simulation. mdpi.com
Root-Mean-Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. mdpi.com
Radial Distribution Functions (RDFs): Describe how the density of solvent molecules varies as a function of distance from the solute, providing a picture of the local solvent structure.
These simulations are critical for understanding properties like solubility and for providing a dynamic context to the static pictures obtained from molecular docking. researchgate.net For instance, an MD simulation of a ligand-protein complex can assess the stability of the binding pose predicted by docking. mdpi.comresearchgate.net
Prediction of Reactivity, Selectivity, and Spectroscopic Properties
Computational methods can predict the chemical reactivity and selectivity of this compound, guiding its use in synthesis. As established by QM calculations, the distribution of electron density and the nature of frontier orbitals can pinpoint the most likely sites for electrophilic or nucleophilic attack. This information helps predict the products of reactions like oxidation, reduction, or substitution.
Selectivity, such as stereoselectivity in reactions, can also be modeled. If this compound were used to create a chiral catalyst or ligand, computational models could predict which enantiomer of a substrate would react faster, a concept that has been successfully applied to enzyme-catalyzed reactions of other alcohols. acs.org
Furthermore, computational chemistry is widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification.
Infrared (IR) Spectroscopy: QM calculations can predict the vibrational frequencies of a molecule. The resulting computed IR spectrum, showing characteristic peaks for functional groups like O-H and N-H stretches, can be compared with experimental data to confirm the molecule's identity. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated by determining the magnetic shielding around each nucleus within the molecule's computed electronic structure. fqs.pl These predicted spectra are invaluable for interpreting experimental results.
Mass Spectrometry: While not a direct prediction of the spectrum, computational analysis can help rationalize fragmentation patterns observed in mass spectrometry by calculating the stability of potential fragment ions.
The semiempirical PM3 method, for example, has been used for the rapid estimation of molecular properties and analysis of intermolecular interactions in related systems like 1-pentanol. medcraveonline.com
Computational Design of Novel Derivatives with Desired Properties
A primary goal of computational studies is to facilitate the rational design of new molecules with enhanced or specific properties. The insights gained from modeling this compound can be used to design novel derivatives for various applications, from pharmaceuticals to industrial chemicals. mdpi.com
The design process is often an iterative cycle:
Identify a Target Property: The first step is to define the goal, such as improving binding affinity to a specific enzyme, increasing solubility, or modifying reactivity.
Generate Virtual Derivatives: Based on the structure-activity relationships understood from initial modeling, new molecules are designed in silico. This could involve adding or modifying functional groups on the this compound scaffold. For example, to increase binding affinity, a group might be added that can form an additional hydrogen bond with a target protein. mdpi.com
Computational Screening: The virtual derivatives are then evaluated using the computational methods described above. Docking simulations can predict their binding affinity, QM calculations can assess their electronic properties and stability, and MD simulations can check their conformational behavior. frontiersin.org
Prioritize for Synthesis: The most promising candidates, based on the computational predictions, are prioritized for chemical synthesis and experimental testing. nih.gov
This approach significantly reduces the time and cost associated with traditional trial-and-error discovery by focusing laboratory efforts on compounds with the highest probability of success. For example, if this compound were a lead compound, derivatives could be designed to optimize its interaction with a biological target, potentially leading to the development of a new therapeutic agent.
Future Research Directions and Emerging Applications
Exploration of Undiscovered Biological Activities
While preliminary studies have suggested potential antimicrobial and cytotoxic effects of 5-Amino-2-methyl-2-pentanol, a vast landscape of its biological activities remains uncharted. Future research will likely focus on comprehensive screening to uncover novel pharmacological properties. The ability of its amino group to form hydrogen bonds and interact with biological molecules suggests that it could modulate the activity of various enzymes and cellular signaling pathways. Investigations into its potential as an anti-inflammatory, antiviral, or antifungal agent could yield significant discoveries. Furthermore, exploring its effects on the central nervous system and metabolic disorders may open new avenues for therapeutic development.
Development of Highly Enantioselective and Sustainable Synthetic Routes
The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals, where stereochemistry often dictates biological activity. Future research will prioritize the development of highly enantioselective synthetic methods. Biocatalysis, employing engineered enzymes such as amine dehydrogenases, presents a promising and sustainable approach for the synthesis of chiral amino alcohols. acs.org Additionally, the development of practical biocatalytic processes, such as the kinetic resolution of racemic aldehydes using evolved ketoreductases, offers a cost-effective and green manufacturing route. researchgate.net Research into novel chiral catalysts and optimizing reaction conditions to improve yield and enantiomeric excess will be a key focus.
Integration of Advanced Catalysis for Efficient Production and Transformation
Advancements in catalysis are pivotal for the efficient and sustainable production of this compound and its derivatives. Industrial synthesis often relies on advanced catalytic processes to ensure high yields and purity. Future efforts will likely involve the exploration of novel nanocatalysts, such as bimetallic systems, which can offer improved activity and stability. sciopen.com For instance, the use of supported nickel catalysts has shown promise in the reductive amination of biomass-derived compounds to produce amino alcohols. researchgate.netacs.org The integration of flow chemistry with heterogeneous catalysts could lead to continuous and more efficient manufacturing processes.
Design and Synthesis of Novel Bioactive Scaffolds based on the this compound Framework
The this compound molecule serves as a valuable building block for creating more complex and potent bioactive compounds. Its structure can be modified to design novel molecular scaffolds with specific pharmacological properties. For example, the amino and hydroxyl groups can be functionalized to generate a library of derivatives for high-throughput screening. Research is ongoing in creating novel scaffolds for various therapeutic targets, including G protein-coupled receptors (GPCRs) and enzymes implicated in diseases like cancer and inflammatory conditions. nih.govresearchgate.net The synthesis of derivatives with altered lipophilicity and steric properties can lead to improved pharmacokinetic profiles and target engagement.
Advanced Spectroscopic and Structural Characterization Techniques for Elucidation of Mechanisms and Properties
A thorough understanding of the structure-activity relationships of this compound and its derivatives is essential for rational drug design. Advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy, will be crucial for confirming the structure and purity of these compounds. X-ray crystallography can provide detailed insights into the three-dimensional arrangement of atoms in solid-state derivatives, which is vital for understanding their interactions with biological targets. Computational modeling and simulation can complement experimental data to predict molecular properties and binding affinities. acs.org
Q & A
Basic Research Questions
Q. What are the key identifiers and purity standards for 5-Amino-2-methyl-2-pentanol in laboratory settings?
- Answer : The compound is identified by CAS RN 108262-66-4 and molecular formula C₆H₁₅NO. Purity analysis typically employs gas chromatography (GC), with commercial standards achieving >95% purity (as listed in catalogs). Researchers should verify purity using GC with flame ionization detection (FID) and cross-reference retention times against certified standards .
Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?
- Answer : A common approach involves reductive amination of 2-methyl-2-pentanol derivatives using catalysts like palladium or platinum under hydrogenation conditions. Intermediate steps may include protecting group strategies (e.g., Boc groups) to prevent side reactions. Researchers should monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy .
Q. How should this compound be handled and stored to ensure stability?
- Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hygroscopic degradation. Handling requires fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation. Spills should be absorbed with diatomaceous earth and decontaminated with ethanol .
Q. Which analytical methods are suitable for structural characterization of this compound?
- Answer : Use a combination of ¹H/¹³C NMR to confirm the amine and alcohol functional groups. Infrared (IR) spectroscopy can validate O–H and N–H stretches (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. Cross-reference spectral data with databases like PubChem for validation .
Advanced Research Questions
Q. How can computational tools optimize the retrosynthesis of this compound?
- Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible pathways. For example, retrosynthetic analysis might prioritize amination of 2-methyl-2-pentenol via Markovnikov addition. Density functional theory (DFT) calculations can predict intermediate stability and transition-state barriers .
Q. What experimental strategies resolve contradictions in stereochemical outcomes during synthesis?
- Answer : Contradictory stereoselectivity may arise from competing catalytic mechanisms. To address this:
- Use chiral HPLC or polarimetry to determine enantiomeric excess.
- Compare results under varying conditions (e.g., solvent polarity, temperature).
- Apply kinetic vs. thermodynamic control studies to identify dominant pathways .
Q. How can researchers validate the biological activity of this compound derivatives?
- Answer : For antimicrobial or anti-inflammatory assays:
- Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Use ELISA or Western blotting to quantify cytokine inhibition (e.g., IL-6, TNF-α).
- Cross-validate results with cytotoxicity assays (e.g., MTT on mammalian cells) to exclude false positives .
Q. What methodologies address discrepancies in purity assessments between GC and NMR data?
- Answer : GC may underestimate purity if volatile impurities co-elute. To resolve discrepancies:
- Perform quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Compare GC-MS with electron ionization (EI) to identify low-abundance contaminants.
- Use orthogonal methods like Karl Fischer titration for water content analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
